6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine
Description
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Properties
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-3-6-5(1-2-10-6)11-7(4)9/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMNCAVOUYPKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(N=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine molecular weight and formula
[1][2][3][4]
Executive Summary
6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine (CAS: 1820666-14-5) is a halogenated 5-azaindole derivative utilized primarily as a scaffold in medicinal chemistry.[1] It serves as a critical intermediate for the development of kinase inhibitors (e.g., FGFR, JAK, and FMS kinases) where the pyrrolo[3,2-b]pyridine core mimics the purine ring of ATP, allowing for precise interaction with the hinge region of target enzymes. The C6-bromine and C5-amine substituents provide orthogonal vectors for further chemical diversification, specifically via palladium-catalyzed cross-couplings and nucleophilic substitutions.
Physicochemical Characterization
The following data represents the core identity and calculated properties of the molecule.
| Property | Value | Notes |
| IUPAC Name | 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine | Systematic nomenclature |
| CAS Registry Number | 1820666-14-5 | Primary identifier |
| Molecular Formula | C₇H₆BrN₃ | |
| Molecular Weight | 212.05 g/mol | Monoisotopic Mass: 210.9745 Da |
| SMILES | Nc1nc2cc[nH]c2cc1Br | Canonical |
| InChI Key | KWMNCAVOUYPKNE-UHFFFAOYSA-N | |
| Physical State | Solid (Powder) | Typically off-white to pale yellow |
| Solubility | DMSO, DMF, Methanol | Low solubility in water |
| pKa (Calculated) | ~4.5 (Pyridine N), ~16 (Pyrrole NH) | Amphoteric nature |
Structural Analysis & Numbering
Understanding the atom numbering is critical for synthetic planning. The pyrrolo[3,2-b]pyridine system (also known as 5-azaindole) fuses a pyrrole ring to a pyridine ring.
-
N1: Pyrrole nitrogen.
-
N4: Pyridine nitrogen.
-
C5: Carbon adjacent to N4 (bearing the amine ).
-
C6: Carbon adjacent to C5 (bearing the bromine ).
Figure 1: Structural connectivity and numbering of the 5-azaindole core.
Synthetic Methodology
The synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine typically follows a Batcho-Leimgruber Indole Synthesis strategy adapted for azaindoles, followed by regioselective halogenation.
Route A: Functionalization of the Azaindole Core
This route constructs the 5-amino-5-azaindole scaffold first, then introduces the bromine atom. This leverages the directing effect of the amino group.
Step 1: Precursor Synthesis
-
Starting Material: 2-amino-6-methylpyridine.
-
Reagent: HNO₃ / H₂SO₄ (Nitration).
-
Product: 2-amino-6-methyl-3-nitropyridine.
-
Mechanism:[1][2][3] Electrophilic aromatic substitution. The amino group (ortho/para director) directs the nitro group to the 3-position (ortho) or 5-position. Isomer separation is required.
Step 2: Batcho-Leimgruber Cyclization
-
Reagents:
-
DMF-DMA (N,N-Dimethylformamide dimethyl acetal), 110°C.
-
Fe / AcOH or H₂ / Pd-C (Reduction).
-
-
Process:
-
Condensation of DMF-DMA with the activated C6-methyl group forms an enamine intermediate.
-
Reduction of the C3-nitro group to an amine triggers an intramolecular nucleophilic attack on the enamine, closing the pyrrole ring.
-
-
Intermediate Formed: 5-amino-1H-pyrrolo[3,2-b]pyridine.
Step 3: Regioselective Bromination
-
Reagent: N-Bromosuccinimide (NBS) or Br₂ in DMF/CH₃CN.
-
Conditions: 0°C to Room Temperature.
-
Logic: The C5-amino group strongly activates the C6 position (ortho). While the pyrrole C3 is also nucleophilic, the electron-rich nature of the aminopyridine moiety often favors C6 halogenation under controlled conditions.
-
Final Product: 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine .
Figure 2: Synthetic pathway via Batcho-Leimgruber cyclization and late-stage bromination.
Medicinal Chemistry Applications
This molecule is a "privileged scaffold" in drug discovery, particularly for ATP-competitive kinase inhibitors.
Kinase Inhibition (FGFR & JAK)
The pyrrolo[3,2-b]pyridine core functions as a bioisostere of the purine ring found in Adenosine Triphosphate (ATP).
-
Binding Mode: The pyrrole NH (N1) and pyridine N (N4) often form a "hinge-binding" motif, accepting and donating hydrogen bonds to the kinase backbone.
-
Role of Substituents:
-
5-NH₂: Can form additional H-bonds with the gatekeeper residue or solvent-front residues.
-
6-Br: Serves as a handle for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups that extend into the hydrophobic pocket of the enzyme.
-
Synthetic Utility
The bromine atom at position 6 is highly reactive toward palladium-catalyzed cross-coupling reactions, allowing rapid library generation.
-
Suzuki Coupling: Introduction of aryl groups.
-
Buchwald-Hartwig: Introduction of amines.
-
Sonagashira: Introduction of alkynes.
Handling and Safety
-
Hazards: Classified as Irritant (Skin/Eye/Respiratory). Potentially harmful if swallowed (Acute Tox. 4).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light and moisture.
-
Stability: The amine group is susceptible to oxidation; the pyrrole ring is electron-rich and sensitive to strong acids.
References
-
BenchChem . 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine Structure and Properties. Retrieved from
-
PubChem . 6-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine Compound Summary. National Library of Medicine. Retrieved from
-
Thieme Connect . Synthesis of Azaindole Derivatives via Batcho-Leimgruber Method. Science of Synthesis, 10.22. Retrieved from
-
BLD Pharm . Product Analysis: 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine. Retrieved from
Technical Monograph: 6-Bromo-5-aminopyrrolo[3,2-b]pyridine
The following technical guide details the structural identity, synthesis, and reactivity of 6-bromo-5-aminopyrrolo[3,2-b]pyridine . This document is designed for medicinal chemists and process scientists, focusing on the practical handling and utilization of this scaffold in drug discovery.
Structural Identity & Physicochemical Profile[1][2][3][4]
The compound 6-bromo-5-aminopyrrolo[3,2-b]pyridine (also known as 5-amino-6-bromo-5-azaindole) represents a privileged scaffold in kinase inhibitor design. It functions as a bioisostere of the purine core, offering unique hydrogen-bonding vectors and vectors for orthogonal functionalization (C-6 halogenation and C-5 amination).
Core Identifiers
| Property | Specification |
| IUPAC Name | 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine |
| Common Name | 5-Amino-6-bromo-5-azaindole |
| CAS Number | 1820666-14-5 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Exact Mass | 210.9745 Da |
SMILES & InChI Strings
Canonical SMILES: Nc1nc2cc[nH]c2cc1Br[1][2]
Isomeric SMILES: [H]N(C1=C(Br)C=C2C(C=CN2)=N1)[H]
InChI Key: KWNCAVOUYPKNE-UHFFFAOYSA-N[1]
Retrosynthetic Analysis & Synthesis Strategy
The construction of the pyrrolo[3,2-b]pyridine core typically employs the Batcho-Leimgruber indole synthesis adapted for pyridines. For the specific 5-amino-6-bromo substitution pattern, the synthesis must address two challenges:
-
Regiochemistry: Ensuring the pyrrole ring closes on the correct nitrogen-adjacent carbon.
-
Functional Group Compatibility: Preserving the C-5 amine and C-6 bromide during the reductive cyclization.
Validated Synthetic Pathway
The most robust route proceeds from 2-amino-6-methylpyridine (2-amino-6-picoline). The strategy utilizes the directing effects of the amino group to install the bromine and nitro functionalities in the correct positions relative to the methyl group required for cyclization.
Pathway Logic (DOT Diagram)
Figure 1: Step-wise synthesis of the 5-azaindole core from commercially available picoline precursors.
Detailed Mechanism[7]
-
Nitration: The amino group at C-2 directs the nitro group to the para position (C-5) or ortho position (C-3). Under standard mixed-acid conditions, the 5-nitro isomer is favored due to steric relief from the 6-methyl group.
-
Bromination: With the 5-position blocked by the nitro group and the 6-position blocked by the methyl, the amino group directs electrophilic bromination to the remaining ortho position (C-3). This places the bromine exactly where it is needed (which becomes C-6 in the final fused system).
-
Cyclization (Batcho-Leimgruber):
-
Condensation of the activated C-6 methyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields the enamine.
-
Reductive cyclization (using Iron/Acetic acid or catalytic hydrogenation) reduces the nitro group to an amine, which attacks the enamine to close the pyrrole ring.
-
Experimental Protocols
The following protocols are synthesized from standard methodologies for azaindole construction [1, 2].
Step 1: Preparation of 2-Amino-3-bromo-6-methyl-5-nitropyridine
-
Reagents: 2-Amino-6-methyl-5-nitropyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).
-
Procedure:
-
Dissolve 2-amino-6-methyl-5-nitropyridine in ACN (0.5 M).
-
Cool to 0°C. Add NBS portion-wise over 30 minutes to avoid exotherms.
-
Allow to warm to room temperature and stir for 4 hours.
-
Workup: Concentrate in vacuo. Resuspend in water/EtOAc. Wash organic layer with brine.[3] Dry over Na₂SO₄.[3][4]
-
Validation: 1H NMR should show loss of the C-3 proton signal.
-
Step 2: Cyclization to 6-Bromo-5-aminopyrrolo[3,2-b]pyridine
-
Reagents: Precursor from Step 1, DMF-DMA (3.0 eq), DMF (solvent), Iron powder (5.0 eq), Acetic Acid.
-
Procedure:
-
Enamine Formation: Dissolve precursor in DMF. Add DMF-DMA. Heat to 110°C for 3 hours (deep red color develops). Concentrate to remove excess DMF-DMA.
-
Reduction: Dissolve the crude enamine residue in Glacial Acetic Acid. Add Iron powder.[3][5]
-
Heat to 80°C for 2-4 hours. Monitor by LC-MS for the product mass (M+H = 212/214).
-
Purification: Filter through Celite to remove iron. Neutralize filtrate with NaHCO₃ (Caution: foaming). Extract with EtOAc.[3][4]
-
Isolation: Purification via flash chromatography (DCM/MeOH gradient) is usually required to remove iron salts and polymeric byproducts.
-
Reactivity & Applications in Drug Discovery
This scaffold is a "molecular lego" block with three distinct vectors for diversification.
Reactivity Map (DOT Diagram)
Figure 2: Orthogonal reactivity vectors available for library generation.
Strategic Utility
-
Kinase Hinge Binding: The pyrrolo[3,2-b]pyridine core acts as a hinge binder. The N-1 and N-4 nitrogens mimic the Adenine purine system.
-
C-6 Functionalization: The bromine atom is perfectly positioned for Suzuki couplings to introduce "gatekeeper" interacting groups or solubilizing tails.
-
C-5 Amino Modification: This group is often derivatized into ureas or amides to pick up interactions in the ribose-binding pocket or the DFG-motif of kinases (e.g., FGFR4 inhibitors) [3].
References
-
National Institutes of Health (NIH). (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. PubMed.[6] Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine Compound Summary. Retrieved February 21, 2026, from [Link]
Sources
- 1. PubChemLite - 6-bromo-1h-pyrrolo[3,2-b]pyridin-5-amine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 6-bromo-1h-pyrrolo[3,2-b]pyridine (C7H5BrN2) [pubchemlite.lcsb.uni.lu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. PubChemLite - 2-methyl-1h-pyrrolo[3,2-b]pyridine (C8H8N2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Buchwald-Hartwig amination of 6-bromo-pyrrolo[3,2-b]pyridine derivatives
Topic: Optimization and Protocol for Buchwald-Hartwig Amination of 6-Bromo-pyrrolo[3,2-b]pyridine Derivatives Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The Scaffold and the Challenge
The pyrrolo[3,2-b]pyridine scaffold (often referred to as 5-azaindole) is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib analogs). However, functionalizing the 6-position via palladium-catalyzed C-N coupling presents a distinct set of mechanistic challenges compared to its carbocyclic indole counterparts.
The "Dual-Nitrogen" Trap
Successful amination of 6-bromo-pyrrolo[3,2-b]pyridine requires navigating two competing failure modes inherent to the substrate's electronics:
-
N1-Acidity (Pyrrole NH): With a pKa of ~17 (DMSO), the pyrrole nitrogen is susceptible to deprotonation by the strong bases typically used in Buchwald couplings (e.g., NaOtBu). The resulting anion can coordinate to Palladium, forming an unreactive "ate" complex (catalyst poisoning).
-
N4-Basicity (Pyridine N): The pyridine nitrogen at position 4 is a strong
-donor. It can displace phosphine ligands or form stable chelates with the oxidative addition intermediate, arresting the catalytic cycle.
This Application Note provides a scientifically grounded decision matrix and optimized protocols to overcome these barriers, ensuring high yields and reproducibility.
Strategic Considerations & Ligand Selection
2.1 Ligand Selection: The "Goldilocks" Zone
For the 6-bromo isomer, the electrophilic carbon is
| Ligand Class | Specific Ligand | Recommendation | Rationale |
| Dialkylbiaryl (Buchwald) | BrettPhos | Primary Choice (1° Amines) | Large steric bulk prevents N4-coordination; excellent for primary amines. |
| Dialkylbiaryl (Buchwald) | RuPhos | Primary Choice (2° Amines) | Universal standard for secondary amines; resists dehalogenation side-reactions. |
| Bidentate (P,P) | Xantphos | Stability Choice | Large bite angle (111°) favors reductive elimination. High stability if the substrate is heavily functionalized. |
| Dialkylbiaryl | tBuXPhos | Alternative | Use if the amine is sterically hindered (e.g., t-butyl amines). |
2.2 The Protection Strategy
While direct coupling of unprotected azaindoles is possible (see Protocol B), N1-protection is the most reliable method for scale-up.
-
Recommended Group: Boc (tert-butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .
-
Why: These groups sterically shield the N1 position and electronically withdraw density, reducing the basicity of the N4 pyridine nitrogen, thereby minimizing catalyst poisoning.
Experimental Protocols
Protocol A: The "High-Fidelity" Method (Protected Substrate)
Best for: Late-stage functionalization, expensive amines, and scale-up.
Reagents:
-
Substrate: 1-Boc-6-bromo-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Amine: 1.2 equiv[1]
-
Catalyst: Pd(OAc)₂ (2-5 mol%) or BrettPhos Pd G4 (2 mol%)
-
Ligand: BrettPhos (for 1° amines) or RuPhos (for 2° amines) (2:1 L:Pd ratio if using Pd(OAc)₂)
-
Base: Cs₂CO₃ (2.0 equiv) - Milder base prevents Boc cleavage.
-
Solvent: 1,4-Dioxane (anhydrous, 0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with the Pd source, Ligand, and Cs₂CO₃.
-
Solvation: Add the aryl bromide and amine as solutions in anhydrous 1,4-dioxane.
-
Critical Step: If using Pd(OAc)₂, pre-stir the catalyst and ligand in a small volume of solvent for 5 minutes at 60°C to form the active L-Pd(0) species before adding the substrate. If using G3/G4 precatalysts, this is unnecessary.
-
-
Degassing: Sparge the mixture with Argon/Nitrogen for 5 minutes. Oxygen is the primary cause of stalling in this reaction.
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours.
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: The "Direct" Method (Unprotected Substrate)
Best for: Rapid library synthesis, robust amines.
Reagents:
-
Substrate: 6-bromo-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Base: LiHMDS (Lithium hexamethyldisilazide, 1M in THF) - 3.5 equiv .
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos or RuPhos (4-8 mol%)
-
Solvent: THF or Toluene [2]
Mechanistic Insight: LiHMDS serves a dual role. It deprotonates the N1-H (consuming 1 equiv) and the amine (1 equiv). The Lithium cation coordinates tightly to the N1-anion, acting as a transient protecting group ("pseudo-protection") that prevents Palladium coordination.
Step-by-Step Procedure:
-
Charge vial with Pd₂(dba)₃ and Ligand. Purge with N₂.
-
Add solvent and stir for 10 mins to complex.
-
Add the unprotected 6-bromo-azaindole and the amine.
-
Dropwise add LiHMDS (3.5 equiv) at room temperature.
-
Heat to 65–80°C . Note: Do not exceed 80°C as LiHMDS can degrade the substrate at high temps.
-
Quench with aqueous NH₄Cl to protonate the N1 position before extraction.
Troubleshooting & Optimization Logic
If the reaction fails, use the following logic to diagnose the failure mode.
Symptom: Low Conversion (Starting Material Remains)
-
Cause: Catalyst deactivation (poisoning by N4).
-
Solution: Switch to BrettPhos Pd G4 precatalyst. The precatalyst guarantees the entry of Pd(0) into the cycle without relying on in-situ reduction, which can be inhibited by the substrate.
Symptom: Hydrodehalogenation (Product is 6-H-pyrrolo[3,2-b]pyridine)
-
Cause:
-hydride elimination from the amine or solvent is faster than reductive elimination. -
Solution:
-
Switch solvent from Dioxane to t-Amyl Alcohol .
-
Lower temperature to 80°C.
-
Use RuPhos , which is specifically designed to accelerate reductive elimination over
elimination.
-
Symptom: N1-Arylation (Wrong Regioisomer)
-
Cause: Competitive coupling at the pyrrole nitrogen.
-
Solution: This only occurs in Protocol B. Ensure you are using a hindered ligand (XPhos) and strictly control the stoichiometry of the amine. If persistent, switch to Protocol A (Protected).
Visualizing the Workflow
The following diagram illustrates the decision process for optimizing this specific transformation.
Caption: Decision matrix for optimizing C-N coupling on the 6-bromo-5-azaindole scaffold. Green paths indicate highest probability of success.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Park, K., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[1][3][4][5] Organic Letters, 13(9), 2376–2379. Link
- Note: While focusing on 7-azaindole, this paper establishes the LiHMDS "pseudo-protection" mechanism applicable to 5-azaindoles.
-
Wendt, M. D., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax. The Journal of Organic Chemistry, 84(8), 4814–4829.[5] Link
- Demonstrates scale-up consider
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of 2-Amino-1,3,4-thiadiazoles. Organic Letters, 18(11), 2806–2809. Link
- Provides foundational data on BrettPhos Pd G4 prec
Sources
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Strategic C-6 Functionalization of 5-Amino-1H-pyrrolo[3,2-b]pyridine
Executive Summary & Strategic Analysis
The 5-amino-1H-pyrrolo[3,2-b]pyridine scaffold (4-azaindole core) is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., FGFR4, CSF-1R targets). While the C-3 position (pyrrole ring) is electronically predisposed to Electrophilic Aromatic Substitution (EAS), functionalizing the C-6 position (pyridine ring) presents a regiochemical challenge.
This guide details the Directed Ortho-Lithiation (DoL) strategy to bypass the inherent reactivity of the pyrrole ring and selectively functionalize C-6. By leveraging the 5-amino group as a Directed Metalation Group (DMG), researchers can install halides, boronic esters, or formyl groups at C-6 with high precision.
Regioselectivity Landscape
The electronic bias of the scaffold dictates the synthetic approach:
-
C-3 (Pyrrole
-position): Highly nucleophilic; preferred site for EAS (Halogenation, Friedel-Crafts). -
C-6 (Pyridine
-position): Electron-deficient relative to C-3. Direct halogenation here is difficult without blocking C-3. -
Solution: Convert the 5-amino group into a Pivalamide (strong DMG). This directs lithiation specifically to the ortho position (C-6), overriding the natural reactivity.
Figure 1: Divergent reactivity pathways. Path B (Green) is required for C-6 selectivity.
Experimental Protocols
Protocol A: Scaffold Protection (Preparation for DoL)
Objective: Convert the 5-amino group into a directing group (Pivalamide) and protect the indole nitrogen (N1) to prevent deprotonation interference.
Reagents:
-
Pivaloyl chloride (PvCl)
-
Sodium hydride (NaH) or TEA
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) or Boc-anhydride
Step-by-Step Methodology:
-
Amine Protection: Dissolve 5-amino-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in dry Pyridine/DCM (1:1). Cool to 0°C.[1]
-
Add Pivaloyl chloride (1.2 eq) dropwise. Stir at RT for 4 h.
-
Workup: Dilute with EtOAc, wash with NaHCO3 and Brine. Concentrate to yield Intermediate A (5-Pivalamido-pyrrolo[3,2-b]pyridine).
-
N1 Protection: Dissolve Intermediate A in dry DMF at 0°C. Add NaH (60% dispersion, 1.2 eq). Stir 30 min.
-
Add SEM-Cl (1.1 eq) dropwise. Stir 2 h at RT.
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate the Dual-Protected Precursor .
Expert Insight: The order is critical. Protect the exocyclic amine first. Protecting N1 first can lead to bis-alkylation on the exocyclic amine. Pivalamide is chosen over Acetamide because the steric bulk of the tert-butyl group forces the carbonyl oxygen into a conformation ideal for coordinating Lithium.
Protocol B: Directed Ortho-Lithiation (C-6 Functionalization)
Objective: Regioselective lithiation at C-6 followed by electrophilic quench (Iodination).
Reagents:
-
Dual-Protected Precursor (from Protocol A)
-
n-Butyllithium (n-BuLi, 1.6M in hexanes) or t-BuLi
-
TMEDA (Tetramethylethylenediamine)
-
Electrophile: Iodine (
) for halides, or Isopropoxyboronic acid pinacol ester for boronates. -
Solvent: Anhydrous THF
Workflow Diagram:
Figure 2: Step-wise workflow for Directed Ortho-Lithiation at C-6.
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck RBF under Argon atmosphere. Add Dual-Protected Precursor (1.0 mmol) and TMEDA (2.2 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temperature stabilizes.
-
Lithiation: Add n-BuLi (2.2 mmol) dropwise over 10 mins. The solution often turns deep yellow/orange, indicating anion formation.
-
Incubation: Stir at -78°C for 1–2 hours. The Lithium atom coordinates to the Pivaloyl oxygen, directing deprotonation to the ortho C-6 position.
-
Quench: Dissolve Iodine (
, 2.5 mmol) in THF (3 mL) and add dropwise to the lithiated mixture at -78°C. -
Warming: Allow the reaction to warm to RT over 2 hours.
-
Workup: Quench with saturated
(sodium thiosulfate) to remove excess iodine. Extract with EtOAc. -
Validation:
NMR should show the disappearance of the C-6 doublet and retention of the C-7 doublet (if unsubstituted).
Protocol C: Suzuki-Miyaura Cross-Coupling (Post-Functionalization)
Objective: Coupling the C-6 Iodide with an aryl boronic acid.
Table 1: Optimized Coupling Conditions
| Parameter | Condition A (Standard) | Condition B (Sterically Hindered) |
| Catalyst | ||
| Base | ||
| Solvent | Dioxane/Water (4:1) | Toluene/Water (10:1) |
| Temperature | 90°C | 100°C |
| Time | 4–6 hours | 12 hours |
Procedure:
-
Combine C-6 Iodide (1.0 eq), Aryl Boronic Acid (1.2 eq), and Base in the solvent system.
-
Degas with Argon for 10 mins.
-
Add Pd catalyst. Seal tube and heat.
-
Deprotection (Final Step):
-
SEM removal: TFA/DCM or TBAF/THF.
-
Pivaloyl removal:
/MeOH reflux or /MeOH (acidic hydrolysis is preferred if the pyridine ring is electron-deficient).
-
Scientific Rationale & Troubleshooting (E-E-A-T)
Why Directed Ortho-Lithiation?
Standard halogenation (NBS/NIS) relies on the HOMO of the aromatic system attacking the electrophile. In 5-amino-pyrrolo[3,2-b]pyridine:
-
The pyrrole ring (C-2/C-3) is the most electron-rich region.
-
Direct halogenation yields C-3 halo products almost exclusively.
-
DoL reverses this by using the acidity of the C-6 proton (enhanced by the inductive effect of the pyridine nitrogen) and the coordination of the Pivalamide group.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield of C-6 Product | Incomplete Lithiation | Increase stir time at -78°C; ensure anhydrous conditions; switch to t-BuLi (more reactive). |
| C-3 Halogenation Observed | "Halogen Dance" or Acidic Quench | Ensure the quench is performed strictly at -78°C. If Iodine is added too slowly or warm, the Lithium can migrate to the thermodynamically stable C-2/C-3 positions. |
| Starting Material Recovery | Wet THF or Quenched Anion | Re-distill THF over Na/Benzophenone. Verify n-BuLi titer.[4] |
| De-protection Fails | Pivalamide is stable | Pivalamides are robust. Use 3M HCl at reflux for 12h, or convert Pivalamide to Boc (via Boc2O/DMAP) then hydrolyze. |
References
-
FGFR4 Inhibitor Synthesis: "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides." Journal of Medicinal Chemistry, 2022.[5]
-
Directed Ortho Metalation (Review): Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.
-
Azaindole Functionalization: "Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide." Synthesis, 2002. (Analogous chemistry for 7-azaindole applied to 4-azaindole).
-
Pyridine Halogenation Mechanisms: "Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation." ChemRxiv, 2022.
Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi). All manipulations must be performed in a fume hood using proper Schlenk techniques.
Sources
- 1. scribd.com [scribd.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
design of FMS and FGFR kinase inhibitors using pyrrolopyridine scaffolds
Application Note: Rational Design and Validation of FMS and FGFR Kinase Inhibitors Using Pyrrolopyridine Scaffolds
Abstract
This guide details the structural logic, synthetic pathways, and biological validation protocols for developing kinase inhibitors targeting FMS (CSF1R) and FGFR using the pyrrolopyridine (specifically 7-azaindole) scaffold. Leveraging the success of Pexidartinib (PLX3397), we explore how this privileged scaffold mimics the adenosine ring of ATP to achieve high potency, while specific "tail" modifications dictate selectivity between the FMS/KIT family and the FGFR family.
Rational Design Principles: The 7-Azaindole Advantage
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a bioisostere of the purine core found in ATP. Its utility in kinase inhibitor design stems from its ability to form a bidentate hydrogen bond network with the kinase hinge region.
Structural Biology & Binding Mode
-
The Hinge Interaction: The N1 (pyrrole) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu/Cys), while the N7 (pyridine) acts as a hydrogen bond acceptor from the backbone amide. This mimics the Adenine N1 and N6-amino interactions.
-
The Selectivity Switch (The "Tail"):
-
FMS (CSF1R): Inhibitors like Pexidartinib utilize a "Type II" binding mode. They possess a lipophilic "tail" attached at the C3 position that extends into the juxtamembrane region, stabilizing the kinase in an inactive (DFG-out) conformation.
-
FGFR: Design often focuses on the C3 or C5 positions to project groups into the solvent-exposed region or the hydrophobic pocket I, depending on the specific FGFR isoform (1-4) targeting requirements.
-
Pathway Visualization
The following diagram illustrates the distinct downstream consequences of inhibiting these two targets.
Caption: Divergent signaling cascades for FMS (macrophage modulation) and FGFR (tumor proliferation).
Protocol: Chemical Synthesis of C3-Functionalized 7-Azaindoles
The C3 position is the primary vector for introducing specificity elements (the "tail"). The following protocol describes the synthesis of a Pexidartinib-like core via iodination followed by Suzuki-Miyaura coupling.
Reagents Required:
-
N-Iodosuccinimide (NIS)
-
Potassium Hydroxide (KOH)
-
Pd(dppf)Cl₂ (Catalyst)[5]
-
Aryl Boronic Acid (Specific to FMS or FGFR design)
Step-by-Step Methodology:
-
C3-Iodination (Halogenation):
-
Dissolve 7-azaindole (1.0 eq) in DMF.
-
Add KOH (1.1 eq) followed by NIS (1.05 eq) at 0°C.
-
Stir at room temperature (RT) for 2 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 1:1). The product (3-iodo-7-azaindole) will have a lower Rf than the starting material.
-
Quench with water, filter the precipitate, and dry.
-
-
N1-Protection (Optional but Recommended):
-
Protect the indole nitrogen with a SEM (2-(trimethylsilyl)ethoxymethyl) or Tosyl group to prevent catalyst poisoning in the next step.
-
React 3-iodo-7-azaindole with NaH and SEM-Cl in THF at 0°C.
-
-
Suzuki-Miyaura Cross-Coupling:
-
Vessel: Microwave vial or sealed pressure tube.
-
Mix: 3-iodo-7-azaindole (1.0 eq), Aryl-Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq) in Dioxane:Water (4:1).
-
Degas: Bubble Nitrogen through the solution for 10 minutes (Critical for Pd cycle).
-
Catalyst: Add Pd(dppf)Cl₂ (0.05 eq).
-
Reaction: Heat to 90°C for 4-12 hours.
-
Validation: LC-MS should show the mass of the coupled product [M+H]+.
-
-
Deprotection:
-
If SEM protected: Treat with TBAF in THF or TFA/DCM depending on stability of the R-group.
-
Protocol: Biochemical Validation (ADP-Glo Kinase Assay)
To validate the potency (IC50) of the synthesized inhibitors against FMS and FGFR, we utilize the ADP-Glo™ assay. This homogeneous assay measures ADP formed from a kinase reaction, providing a direct correlation to % inhibition.
Assay Logic:
-
Kinase Reaction: Substrate + ATP → Phospho-Substrate + ADP.
-
ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[6][7][8]
-
Detection Reagent: Converts ADP back to ATP → Luciferase/Luciferin reaction → Light.[8]
Materials:
-
Recombinant Human CSF1R and FGFR1 kinases (e.g., SignalChem).
-
Poly (4:1 Glu, Tyr) peptide substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White 384-well small volume plates.
Procedure:
| Step | Action | Volume (384-well) | Critical Note |
| 1 | Compound Prep | 2.5 µL | Prepare 3-fold serial dilutions of the inhibitor in kinase buffer (1% DMSO final). |
| 2 | Enzyme Addition | 2.5 µL | Add Kinase (CSF1R or FGFR) diluted to optimal ng/well (determined by titration). |
| 3 | Substrate/ATP | 2.5 µL | Add mixture of Peptide Substrate (0.2 mg/mL) and Ultra-Pure ATP (at Km, typically 10-50 µM). |
| 4 | Incubation | - | Incubate at RT for 60 mins. |
| 5 | ADP-Glo Reagent | 7.5 µL | Stops reaction. Depletes unconsumed ATP. Incubate 40 mins at RT.[6] |
| 6 | Detection Reagent | 15 µL | Converts ADP to ATP -> Light. Incubate 30 mins. |
| 7 | Read | - | Measure Luminescence (RLU) on a plate reader (e.g., EnVision). |
Data Analysis:
-
Calculate % Inhibition:
-
Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.
Comparative SAR Data Summary
The following table summarizes how structural modifications to the 7-azaindole scaffold shift selectivity between FMS and FGFR.
| Compound Class | R3 Substituent (Tail) | R5 Substituent | Primary Target | Mechanism |
| Pexidartinib (PLX3397) | (6-trifluoromethyl)pyridin-3-ylmethyl | H | FMS / KIT | Type II (DFG-out stabilizer) |
| Generic FGFR Lead | 2,6-dimethoxy-phenyl | Methyl / Amide | FGFR1-3 | Type I (ATP competitive) |
| Early Fragment | H | H | Non-selective | Weak Hinge Binder |
Experimental Workflow Visualization
This diagram outlines the iterative cycle of design, synthesis, and testing required to optimize the scaffold.
Caption: Iterative drug discovery cycle from in silico docking to cellular validation.
References
-
Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor.[9] New England Journal of Medicine.[9] Link
-
Zhang, C., et al. (2013).[3][9] Discovery of Pexidartinib (PLX3397), a Novel FMS and KIT Kinase Inhibitor. Proceedings of the National Academy of Sciences (PNAS). Link
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link
-
Wang, H., et al. (2017). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Link
-
Leboho, T. C., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 5. a2bchem.com [a2bchem.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical Fragments: Fragments in the clinic: PLX3397 [practicalfragments.blogspot.com]
antibacterial agent development using 5-amino-pyrrolo[3,2-b]pyridine derivatives
Application Note: Antibacterial Agent Development using 5-Amino-Pyrrolo[3,2-b]pyridine Derivatives
Executive Summary
This application note details the development pipeline for 5-amino-1H-pyrrolo[3,2-b]pyridine derivatives as next-generation antibacterial agents. Unlike the more common pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, the [3,2-b] isomer offers a unique vector for chemical space exploration, particularly in targeting the ATPase domain of DNA Gyrase B (GyrB) and Topoisomerase IV (ParE) .
The 5-amino substitution is critical; it functions as a bioisostere of the adenine exocyclic amine in ATP, facilitating hydrogen bond donor interactions with the conserved aspartate residue (e.g., Asp73 in E. coli GyrB) within the ATP-binding pocket. This guide covers the chemical synthesis, biological validation (CLSI-compliant), and mechanistic characterization required to advance these molecules from hit to lead.
Chemical Synthesis & Optimization
The synthesis of the 5-amino-pyrrolo[3,2-b]pyridine core requires overcoming the electron-deficient nature of the pyridine ring. We recommend a convergent strategy utilizing a Buchwald-Hartwig amination or S_NAr displacement on a halogenated precursor.
Retrosynthetic Analysis (DOT Diagram)
The following workflow illustrates the critical path from commercially available starting materials to the active pharmaceutical ingredient (API) candidates.
Caption: Figure 1. Convergent synthesis of the 5-amino-pyrrolo[3,2-b]pyridine scaffold via reductive cyclization and late-stage amination.
Detailed Synthetic Protocol (Step 3: C5-Amination)
The conversion of the 5-chloro intermediate to the 5-amino derivative is the yield-limiting step.
Reagents:
-
Substrate: 5-chloro-1H-pyrrolo[3,2-b]pyridine derivative (1.0 eq)
-
Amine Source: Benzophenone imine (1.2 eq) or Aqueous Ammonia (excess)
-
Catalyst: Pd_2(dba)_3 (0.02 eq)
-
Ligand: Xantphos (0.04 eq)
-
Base: Cs_2CO_3 (2.0 eq)
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Inerting: Charge a microwave vial with the substrate, Pd_2(dba)_3, Xantphos, and Cs_2CO_3. Seal and purge with Argon for 5 minutes.
-
Addition: Add anhydrous 1,4-dioxane and benzophenone imine via syringe.
-
Reaction: Heat to 100°C for 12 hours (or 140°C for 45 min in microwave).
-
Hydrolysis: Cool to RT. Add 1N HCl/THF (1:1) and stir for 1 hour to cleave the imine.
-
Workup: Neutralize with NaHCO_3, extract with EtOAc (3x), and dry over Na_2SO_4.
-
Purification: Flash chromatography (DCM:MeOH 95:5).
Note: Direct S_NAr with ammonia requires high pressure (autoclave, 150°C) due to the electron-rich nature of the pyrrole ring deactivating the pyridine.
Biological Evaluation: In Vitro Potency
To ensure reproducibility and regulatory alignment, all antibacterial assays must adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.
Minimum Inhibitory Concentration (MIC) - CLSI M07
Objective: Determine the lowest concentration of the derivative that inhibits visible growth of standard QC strains (E. coli ATCC 25922, S. aureus ATCC 29213).
Protocol:
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure Ca^2+ (20-25 mg/L) and Mg^2+ (10-12.5 mg/L) levels are correct to prevent false resistance (especially for P. aeruginosa).
-
Compound Dilution:
-
Prepare a 10 mg/mL stock in 100% DMSO.
-
Perform serial 2-fold dilutions in CAMHB to achieve a range of 64 µg/mL to 0.06 µg/mL.
-
Critical Check: Final DMSO concentration in the assay well must be ≤ 1% to avoid solvent toxicity.
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) from fresh overnight colonies.
-
Dilute 1:150 in CAMHB.
-
-
Assay Setup:
-
Add 50 µL of diluted compound to 96-well plates.
-
Add 50 µL of bacterial inoculum (Final density: ~5 x 10^5 CFU/mL).
-
-
Incubation: 35 ± 2°C for 16-20 hours (ambient air).
-
Readout: Record MIC as the lowest concentration with no visible turbidity.
Data Presentation Template:
| Compound ID | R-Group (C3) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Solubility (µM) |
| APP-001 | -H | >64 | >64 | >64 | 150 |
| APP-005 | -CONH-Ph | 4.0 | 16 | 32 | 85 |
| APP-012 | -CONH-(4-F-Ph) | 0.5 | 2.0 | 8.0 | 45 |
| Ciprofloxacin | (Control) | 0.25 | 0.015 | 0.5 | >200 |
Mechanism of Action (MoA): Gyrase B Inhibition
The 5-amino-pyrrolo[3,2-b]pyridine scaffold is designed to target the ATP-binding pocket of bacterial DNA Gyrase B. Confirmation of this mechanism is mandatory to differentiate from non-specific membrane disruptors.
Gyrase Supercoiling Inhibition Assay
Principle: DNA Gyrase converts relaxed plasmid DNA (pBR322) into supercoiled DNA in an ATP-dependent reaction. Inhibitors prevent this conversion.
Protocol:
-
Mix: 1 U E. coli Gyrase, 0.5 µg Relaxed pBR322 DNA, Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl_2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL Albumin).
-
Add: Test compound (0.01 - 100 µM).
-
Incubate: 37°C for 30 minutes.
-
Stop: Add 0.2 volumes of Stop Buffer (5% SDS, 0.25% Bromophenol Blue).
-
Analysis: Electrophoresis on 1% agarose gel.
-
Result: Supercoiled DNA migrates faster. Inhibited lanes will show relaxed bands (slower migration).
-
Screening Cascade Logic (DOT Diagram)
Caption: Figure 2. Biological screening cascade for validating GyrB-targeting antibacterials.
Advanced Characterization: Time-Kill Kinetics
Objective: Determine if the agent is bacteriostatic or bactericidal.
Protocol:
-
Inoculum: ~5 x 10^5 CFU/mL in CAMHB.
-
Treatment: Add compound at 1x, 2x, and 4x MIC. Include a Growth Control (no drug).
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serial dilute in saline and plate on MHA. Incubate overnight.
-
Calculation:
-
Bactericidal: ≥ 3 log_10 reduction (99.9% kill) from the starting inoculum.
-
Bacteriostatic: < 3 log_10 reduction.
-
Insight: GyrB inhibitors are typically bacteriostatic at low concentrations but can become bactericidal at high concentrations or extended exposure.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1][2][3] CLSI document M07-A10.[1][2]
-
Veselov, M., et al. (2019). "Identification of pyrrolo-pyridine derivatives as novel class of antibacterials." Molecular Diversity, 23, 993–1004.
-
Basarab, G. S., et al. (2013). "Pyrrolopyrimidine inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE)."[4][5] Bioorganic & Medicinal Chemistry Letters, 23(5), 1529-1536.
-
Durand-Reville, T. F., et al. (2021). "Discovery of GyrB inhibitors with broad-spectrum antibacterial activity."[4] Nature Communications, 12, 6498. (Validates the ATPase target mechanism for fused pyrroles).
-
Bodige, S., et al. (2019).[6] "Design, synthesis, antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives." ResearchGate.[6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. Pyrrolopyrimidine inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE), Part II: development of inhibitors with broad spectrum, Gram-negative antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidine inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE). Part I: Structure guided discovery and optimization of dual targeting agents with potent, broad-spectrum enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
resolving solubility issues of pyrrolopyridine amines in organic synthesis
This guide provides in-depth technical support for researchers, chemists, and drug development professionals encountering solubility challenges with pyrrolopyridine amines in organic synthesis. It is structured to provide rapid troubleshooting through FAQs and detailed, evidence-based protocols for resolving complex solubility issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of pyrrolopyridine amines.
Q1: Why is my pyrrolopyridine amine starting material insoluble in common organic solvents like THF or Dichloromethane (DCM)?
A: The low solubility of pyrrolopyridine amines often stems from two primary factors:
-
High Crystal Lattice Energy: The planar, rigid structure of the pyrrolopyridine core facilitates strong intermolecular π-π stacking and hydrogen bonding in the solid state. This high lattice energy requires a significant amount of energy from the solvent to break the crystal apart, which is often more than what standard non-polar or moderately polar solvents can provide.[1][2][3]
-
Molecular Polarity and pKa: Pyrrolopyridine amines possess two basic nitrogen centers: the pyridine nitrogen (pKa of conjugate acid typically ~5-6) and the pyrrole nitrogen, which is significantly less basic (pKa of conjugate acid ~0.4) because its lone pair is part of the aromatic system.[4][5] This complex basicity means the compound's polarity and hydrogen bonding capability can be difficult to match with a single solvent.
Q2: My compound precipitates from the reaction mixture upon cooling. What is the quickest way to resolve this?
A: This indicates that the compound has low solubility at lower temperatures. The most direct solution is to maintain a higher reaction temperature throughout the workup process, if the product is stable. If heating is not feasible, consider adding a co-solvent that improves solubility at lower temperatures, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), in a minimal amount.[6]
Q3: Can I simply use a very polar solvent like DMSO or DMF for my reaction?
A: While these solvents are excellent for dissolving many pyrrolopyridine amines, they present challenges. Their high boiling points make them difficult to remove during workup. Furthermore, their polarity can significantly alter reaction kinetics or lead to undesired side reactions.[7] They are best used as a co-solvent in minimal quantities or when other options have been exhausted.
Q4: I observe slow or incomplete reaction conversion, even though my starting material appears to have dissolved. What's happening?
A: The dissolved concentration might be too low to sustain an efficient reaction rate, indicating you are at or near the saturation point.[6] The solution is to either increase the solvent volume or, more practically, enhance the intrinsic solubility using the techniques described in the troubleshooting guides below, such as employing a co-solvent system or pH modification.[6][8]
Part 2: In-Depth Troubleshooting Guides
When simple solvent swaps are insufficient, a more systematic approach is required. These guides provide detailed protocols for resolving persistent solubility issues.
Guide 1: Systematic Solvent & Co-Solvent Screening
The principle of "like dissolves like" is a starting point, but often insufficient for complex heterocycles.[9] A co-solvent system can often succeed where a single solvent fails by creating a micro-environment that better matches the solute's complex polarity.[10][11]
Experimental Protocol: Small-Scale Solubility Screening
-
Preparation: In separate 1 mL vials, weigh approximately 2-5 mg of your pyrrolopyridine amine.
-
Solvent Addition: To each vial, add 100 µL of a primary solvent from the list below (see Table 1).
-
Observation & Agitation: Vigorously vortex each vial for 60 seconds. Observe for dissolution. Use of a sonication bath can aid in breaking down solid aggregates.[6][12]
-
Co-Solvent Titration: If the compound is not fully dissolved, add a co-solvent in 20 µL increments, vortexing after each addition. Record the volume of co-solvent required for complete dissolution.[6]
-
Heating: If dissolution is still incomplete, gently heat the vial to 40-50°C and observe. Note any dissolution upon heating and if the compound precipitates upon cooling.
-
Analysis: The best system is the one that dissolves the compound with the smallest volume of solvent/co-solvent at the lowest temperature.
Data Presentation: Solvent Selection Table
Table 1: Common Solvents and Co-solvents for Pyrrolopyridine Amine Solubility Screening
| Solvent Class | Primary Solvents | Potential Co-Solvents | Rationale & Causality |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Toluene, Heptane | Ethers can accept hydrogen bonds. Co-solvents can disrupt π-stacking.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Acetonitrile (MeCN) | Good for moderately polar compounds but often require a more polar co-solvent.[7] |
| Alcohols | Isopropanol (IPA), Ethanol (EtOH) | Water, THF | Protic solvents that can both donate and accept H-bonds, effective for H-bonding amines. |
| Polar Aprotic | Acetonitrile (MeCN), Acetone | DCM, Toluene | Dipolar character can disrupt lattice forces. |
| High Polarity | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Water, IPA, Toluene | Strong H-bond acceptors, highly effective but can be difficult to remove. Often used as a last resort or in small percentages.[13][14] |
Visualization: Solvent Screening Workflow
Below is a decision-making workflow for a systematic approach to solvent screening.
Caption: The effect of pH on the form and solubility of a pyrrolopyridine amine.
Part 3: Advanced Considerations & Structural Impact
-
Disrupting Planarity: The inherent planarity of the pyrrolopyridine core contributes to strong crystal packing. Introducing bulky or out-of-plane substituents can disrupt this packing, lower the melting point, and improve solubility even without changing polarity. [15]For example, adding a strategically placed fluorine or methoxy group can twist the molecule, breaking symmetry and improving solubility. [15]* Impact of Substituents: Highly lipophilic or hydrogen-bond-donating/accepting substituents will significantly alter the solubility profile. A long aliphatic chain will decrease solubility in polar solvents, whereas a hydroxyl or carboxylic acid group will increase it. [1][8]* Amorphous vs. Crystalline Forms: Amorphous solids lack a long-range ordered crystal lattice and are generally more soluble than their crystalline counterparts. [15][16]Techniques like spray-drying can produce amorphous dispersions to enhance solubility, a common strategy in pharmaceutical formulation. [16]
References
- CHAPTER 2: Tactics to Improve Solubility. (2021, August 27). The Royal Society of Chemistry.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011, February 23).
- Technical Support Center: Overcoming Poor Solubility of Starting M
- Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (2022, April 19). Unknown Source.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025, September 25). PMC.
- What is the pKaH of pyrrole?. (2019, November 16). Chemistry Stack Exchange.
- Lattice Energy and Solubility. (2025, August 4). Chemistry LibreTexts.
- What is the basicity order of pyrrole, pyridine and methyl amine?. (2018, April 28). Quora.
- Heterocyclic Amines. (2025, February 24). Chemistry LibreTexts.
- Cosolvent. Wikipedia.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- Solving solubility issues in modern APIs. (2018, July 26). TAPI.
- Improving API Solubility by Salt and Cocrystal Form
- Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. (2020, April 21). PMC.
- Impact of Solvent on the Thermal Stability of Amines. (2022, October 19).
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Validation & Comparative
Unraveling the Molecular Blueprint: A Comparative Guide to the Analytical Characterization of 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine
In the landscape of contemporary drug discovery and development, the precise and unambiguous structural characterization of novel chemical entities is a cornerstone of scientific rigor. The heterocyclic compound 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine, a molecule of significant interest due to its privileged pyrrolopyridine scaffold, presents a unique analytical challenge. This guide provides an in-depth, expert-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the comprehensive characterization of this molecule. We will delve into the intricacies of its LC-MS fragmentation pattern, offering a scientifically grounded, predictive analysis in the absence of extensive public domain experimental data, and provide detailed, field-proven experimental protocols.
The Central Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry, particularly when coupled with liquid chromatography, stands as a primary tool for the initial identification and subsequent structural confirmation of synthesized compounds. Its unparalleled sensitivity and ability to provide molecular weight information and fragmentation data make it indispensable in the modern research laboratory.
LC-MS Fragmentation Analysis of 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine
Under electrospray ionization (ESI) in positive ion mode, 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine is expected to readily protonate, most likely on the more basic pyridine nitrogen or the exocyclic amino group, to yield a protonated molecule [M+H]⁺. Due to the presence of bromine, the molecular ion will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass of the neutral molecule is approximately 210.97 g/mol , giving an expected [M+H]⁺ of m/z 211.98 and 213.98.
Collision-induced dissociation (CID) of the protonated molecule is anticipated to initiate fragmentation through several key pathways, dictated by the relative bond strengths and the stability of the resulting fragment ions.
Primary Fragmentation Pathway: Loss of Ammonia
A principal and highly probable fragmentation pathway involves the neutral loss of ammonia (NH₃) from the protonated molecule. This is a common fragmentation for aromatic amines. The loss of the amino group as ammonia (17.03 Da) from the [M+H]⁺ ion would result in a prominent fragment ion at m/z 195. This has been noted as a principal fragmentation pathway for this compound[1]. The resulting ion would be a brominated pyrrolopyridinyl cation.
Secondary Fragmentation Pathways
Following the initial loss of ammonia, or from the precursor ion directly, several other fragmentation events can be predicted based on the general fragmentation of N-heterocycles and halogenated aromatic compounds[2][3]:
-
Loss of HBr: A neutral loss of hydrogen bromide (HBr, 79.92 Da) from the protonated molecule is a plausible pathway, leading to a fragment ion at m/z 132.
-
Loss of Br•: Homolytic cleavage of the C-Br bond could lead to the loss of a bromine radical (78.92 Da), resulting in a fragment at m/z 133.
-
Ring Fragmentation: The pyrrolopyridine ring system itself can undergo fragmentation. A common pathway for such fused heterocyclic systems is the loss of HCN (27.01 Da) from the pyridine or pyrrole ring, or the retro-Diels-Alder (RDA) type cleavage of the pyridine ring[4].
The proposed fragmentation cascade is a predictive model based on established chemical principles. The actual observed spectrum may show variations in the relative intensities of these fragments depending on the specific instrumental conditions.
A Multi-Faceted Approach: Comparison with Orthogonal Analytical Techniques
While LC-MS provides invaluable information, a comprehensive structural confirmation relies on the synergy of multiple analytical techniques. NMR and FTIR spectroscopy offer complementary data that, when combined with mass spectrometry, provide an unassailable structural elucidation.
| Analytical Technique | Information Provided | Strengths | Limitations |
| LC-MS/MS | Molecular Weight, Isotopic Pattern, Fragmentation Pattern | High sensitivity, provides connectivity information through fragmentation, suitable for complex mixtures | Isomeric differentiation can be challenging, fragmentation can be complex to interpret |
| NMR Spectroscopy | Precise atomic connectivity, stereochemistry, and substitution patterns | Unambiguous structure determination, quantitative analysis | Lower sensitivity than MS, requires pure sample, complex spectra for larger molecules |
| FTIR Spectroscopy | Presence of specific functional groups | Fast, non-destructive, provides information on bonding | Limited structural information, not suitable for complex mixtures without separation |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy would provide the definitive structural proof for 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine. The ¹H NMR spectrum would show distinct signals for the protons on the aromatic rings and the amine protons, with their chemical shifts and coupling patterns revealing their precise locations. For instance, the number of signals and their splitting in the aromatic region would confirm the substitution pattern on the bicyclic core. Two-dimensional NMR experiments, such as COSY and HSQC, would further establish the connectivity between protons and carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy would quickly confirm the presence of key functional groups within the molecule[5][6]. The spectrum would be expected to show characteristic absorption bands for the N-H stretching of the pyrrole and the primary amine (around 3100-3500 cm⁻¹), C-N stretching vibrations, and the aromatic C-H and C=C/C=N stretching vibrations. While not providing detailed connectivity, FTIR serves as a rapid and straightforward method for verifying the presence of these essential moieties.
Experimental Protocols
LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine.
1. Sample Preparation:
- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
- Filter the final solution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode: Full scan MS from m/z 100-500 to identify the precursor ion, followed by product ion scan (MS/MS) of the target precursor ([M+H]⁺ at m/z 212/214).
- Capillary Voltage: 3.0-4.0 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas (N₂) Flow: 600-800 L/hr.
- Desolvation Temperature: 350-450 °C.
- Collision Gas: Argon.
- Collision Energy: Ramped from 10-40 eV to observe the fragmentation pattern.
NMR Spectroscopy
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
- Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.
- Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
FTIR Spectroscopy
1. Sample Preparation:
- For a solid sample, use an Attenuated Total Reflectance (ATR) accessory for direct analysis, or prepare a KBr pellet.
2. Data Acquisition:
- Collect the spectrum over a range of 4000-400 cm⁻¹.
- Perform a background scan prior to the sample scan.
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Visualizing the Analytical Workflow and Fragmentation
Caption: Proposed ESI-MS/MS fragmentation pathway for 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine.
Conclusion
The structural characterization of 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine is most effectively achieved through a synergistic application of LC-MS, NMR, and FTIR spectroscopy. While LC-MS provides crucial molecular weight and fragmentation data for initial identification, NMR remains the definitive tool for unambiguous structural assignment. FTIR offers rapid confirmation of key functional groups. The predicted LC-MS fragmentation pattern, centered around the initial loss of ammonia, provides a solid foundation for the interpretation of experimental data. The detailed protocols and workflows presented in this guide are designed to empower researchers, scientists, and drug development professionals to confidently and accurately characterize this and other novel heterocyclic compounds, ensuring the integrity and progression of their scientific endeavors.
References
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Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Zafar, H., et al. (2023). New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study. Taylor & Francis Online. [Link]
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Park, J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC. [Link]
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Alvarez-Manero, D., et al. (n.d.). 1 Bromonium-Ion Induced Transannular Oxonium Ion Formation-Fragmentation in Model Obtusallene Systems and Structural Reassignmen. Spiral. [Link]
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Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]
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Bentham Science Publishers. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science. [Link]
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ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]
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Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
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SciSpace. (n.d.). Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants: 1. SciSpace. [Link]
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Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
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Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
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Páll, B., et al. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. MDPI. [Link]
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Stanimir, M., et al. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PMC. [Link]
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Páll, B., et al. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. OUCI. [Link]
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Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
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RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
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Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Chemistry LibreTexts. [Link]
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National MagLab. (2025). Collision-Induced Dissociation. National MagLab. [Link]
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The Organic Chemistry Tutor. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]
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ResearchGate. (n.d.). Analysis alternative for bromate. ResearchGate. [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]
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Singh, A., et al. (n.d.). Neutral Dissociation of Pyridine Evoked by Irradiation of Ionized Atomic and Molecular Hydrogen Beams. PMC. [Link]
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MDPI. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI. [Link]
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WestminsterResearch. (n.d.). Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens. WestminsterResearch. [Link]
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ResearchGate. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. ResearchGate. [Link]
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Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram. Doc Brown's Chemistry. [Link]
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Toujani, E., et al. (n.d.). Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. [Link]
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Medzihradszky, K. F., et al. (n.d.). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. [Link]
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Shimadzu. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
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PubMed. (2007). Fragmentation characteristics of collision-induced dissociation in MALDI TOF/TOF mass spectrometry. PubMed. [Link]
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Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]
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ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a). ResearchGate. [Link]
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Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
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MDPI. (n.d.). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. MDPI. [Link]
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Comparative Guide: Biological Activity of Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-b]pyridine Analogs
Executive Summary
In the optimization of nitrogen heterocycles, the "azaindole switch"—moving the nitrogen atom within the six-membered ring—is a high-impact strategy to modulate solubility, metabolic stability, and binding vectors without significantly altering the molecular footprint.
This guide compares two specific isomers:
-
Pyrrolo[2,3-b]pyridine (7-azaindole): The "Gold Standard" for kinase inhibition. It mimics the purine core of ATP, making it a privileged scaffold for hinge-binding.
-
Pyrrolo[3,2-b]pyridine (4-azaindole): The "Problem Solver." Often utilized when the 7-azaindole core suffers from poor solubility or rapid oxidative metabolism. It alters the hydrogen bond donor/acceptor vectors, often necessitating a trade-off between potency and physicochemical properties.
Structural & Physicochemical Basis[1][2]
The fundamental difference lies in the positioning of the pyridine nitrogen (
| Feature | Pyrrolo[2,3-b]pyridine (7-azaindole) | Pyrrolo[3,2-b]pyridine (4-azaindole) | Impact on Bioactivity |
| Structure | N at position 7 (adjacent to pyrrole N) | N at position 4 (distal to pyrrole N) | 7-aza: Ideal 1,3-donor/acceptor motif.4-aza: Divergent vectors. |
| pKa (Conj. Acid) | ~4.6 | ~6.9 | 4-aza is more basic; higher fraction ionized at physiological pH, improving solubility. |
| Lipophilicity | Higher LogP | Lower LogP | 4-aza generally offers better aqueous solubility. |
| Metabolic Liability | Electron-rich C-3/C-5 prone to oxidation. | Nitrogen placement alters oxidation sites. | 4-aza often shows superior metabolic stability (HLM).[1] |
Kinase Inhibitor Profiling: The Hinge Interaction
The dominance of pyrrolo[2,3-b]pyridine in FDA-approved drugs (e.g., Vemurafenib, Pexidartinib) is not accidental. It is a bioisostere of purine (adenine), the core of ATP.
Mechanism of Action (7-azaindole)
In the ATP-binding pocket of kinases, the "hinge region" requires a specific hydrogen bond geometry:
-
Pyrrole NH (N1): Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl.
-
Pyridine N (N7): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone NH.
This bidentate interaction anchors the molecule rigidly.
The 4-Azaindole Disruption
Switching to pyrrolo[3,2-b]pyridine moves the HBA (N4) away from the hinge interface.
-
Consequence: The bidentate "clamp" is lost.
-
Application: This scaffold is typically used when the target requires an interaction with the "gatekeeper" residue or a water-mediated network in the solvent-exposed region, rather than a direct hinge clamp.
Figure 1: Comparative binding modes. 7-azaindole aligns perfectly with the kinase hinge (green path), while 4-azaindole requires alternative binding strategies (red dotted path).
Comparative Biological Data[1]
The following data aggregates findings from multiple SAR campaigns, highlighting the trade-off between potency and physicochemical properties.
Table 1: Physicochemical & Metabolic Profiling
Data Source: Comparative analysis of azaindole isomers [1][2].
| Property | Indole (Baseline) | 7-Azaindole (2,3-b) | 4-Azaindole (3,2-b) | Interpretation |
| Solubility (pH 6.5) | 16 μg/mL | 49.5 μg/mL | 576.9 μg/mL | 4-aza is >10x more soluble than 7-aza due to basicity/polarity. |
| HLM Half-life ( | 16.9 min | 49.5 min | >100 min | 4-aza exhibits superior metabolic stability in Human Liver Microsomes. |
| Caco-2 Permeability | High | High | Moderate/High | Both retain good membrane permeability. |
Table 2: Target-Specific Activity (Case Studies)
| Target Class | Target | 7-Azaindole IC50 | 4-Azaindole IC50 | Outcome | Ref |
| Kinase | FGFR4 | ~12 nM (FGF401) | 10 nM (Cmpd 10a) | Equipotent. 4-aza used to improve PK while maintaining potency via reversible-covalent binding. | [3] |
| PDE | PDE4B | 0.48 μM | Inactive (>10 μM) | 7-aza Wins. The N-shift in 4-aza disrupted critical active site interactions. | [4] |
| GPCR | CB1 | Inactive | Moderate Activity | 4-aza Wins. 7-aza lost all affinity; 4-aza retained modulation capability (though weaker than indole). | [5] |
Experimental Protocols
To validate these differences in your own pipeline, use the following self-validating protocols.
A. Synthesis Strategy (Brief)
-
7-Azaindole: Commercially abundant. Synthesized via Bartoli indole synthesis or cyclization of 2-amino-3-iodopyridine.
-
4-Azaindole: Less common.[1]
-
Step 1: Start with 3-aminopyridine.
-
Step 2: Nitration/Reduction sequences or specific cyclizations (e.g., Hemetsberger reaction) are often required.
-
Note: The electron-deficient nature of the pyridine ring in 4-azaindole makes electrophilic aromatic substitution (e.g., halogenation at C3) more difficult than in 7-azaindole.
-
B. Kinase Inhibition Assay (ADP-Glo™ Platform)
This protocol measures the efficacy of the scaffold in preventing ATP hydrolysis.
Reagents:
-
Substrate (e.g., Poly E4Y1).
-
Ultrapure ATP.
-
ADP-Glo™ Reagent (Promega).
Workflow:
-
Preparation: Dilute compounds (7-aza and 4-aza analogs) in 100% DMSO (serial dilution). Final DMSO conc. in assay < 1%.
-
Enzyme Reaction:
-
Mix Kinase (2 ng/μL) + Substrate (0.2 μg/μL) + Compound in 384-well plate.
-
Incubate 10 min at RT (allows compound to bind hinge/pocket).
-
Initiate with ATP (at
concentration, typically 10-50 μM). -
Incubate 60 min at RT.
-
-
Detection:
-
Add ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU).
-
Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield historic IC50.
Decision Framework (SAR Logic)
When should you pivot from the standard 7-azaindole to the 4-azaindole?
Figure 2: Strategic decision tree for scaffold selection. 4-azaindole is the preferred "rescue" scaffold for poor physicochemical properties.
References
-
PharmaBlock. (2020). Azaindoles in Medicinal Chemistry: Solubility and Metabolic Stability Profiles. Retrieved from
-
Song, J. J., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[4][5][1] Molecules, 19, 17735-17764. Retrieved from
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors.[2][3] Journal of Medicinal Chemistry.[2] Retrieved from
-
Fox, D., et al. (2014). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Zhu, H., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Journal of Medicinal Chemistry.[2] Retrieved from
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A Senior Application Scientist's Guide to the Rigorous Validation of Pyrrolo[3,2-b]pyridine Derivative Crystal Structures
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The precise three-dimensional arrangement of atoms in these molecules, determined by X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and ensuring their efficacy and safety. However, a solved crystal structure is merely a model derived from experimental data. Its accuracy and reliability are not guaranteed without a multi-faceted validation process.
This guide provides an in-depth comparison of the essential tools and methodologies for validating the crystal structures of pyrrolo[3,2-b]pyridine derivatives. We will move beyond a simple checklist approach, delving into the causality behind experimental choices and demonstrating how to construct a self-validating workflow that ensures scientific integrity from data collection to final deposition.
The Crystallographic Workflow: A Self-Validating System
A robust crystallographic study is not a linear path but a cycle of refinement and validation. Each step provides checks and balances for the others, ensuring the final model is the most accurate representation of the experimental data.
Caption: The iterative workflow for crystal structure determination and validation.
Part 1: Core Refinement and Internal Validation Metrics
The initial assessment of a crystal structure's quality comes from metrics generated during the refinement process itself. Software like SHELXL or Olex2 provides statistics that measure how well the calculated model matches the experimental diffraction data.[1]
| Metric | Description | Target Value (High-Quality) | Causality & Significance for Pyrrolo[3,2-b]pyridines |
| R1 (R-factor) | A measure of the agreement between the observed structure factor amplitudes (Fo) and the calculated amplitudes (Fc). | < 0.05 (5%) | A low R1 indicates a good fit between the model and the experimental data. For planar systems like pyrrolopyridines, a low R1 is expected and essential. |
| wR2 (weighted R-factor) | A weighted R-factor based on squared intensities (F²), making it more sensitive to weaker reflections. | < 0.12 (12%) | wR2 is statistically more robust than R1 and should always be considered. It ensures that even the weak data, which can be crucial for defining subtle structural features, are well-modeled. |
| GooF (Goodness-of-Fit) | Also known as S, this value should be close to 1 for a well-refined structure. | ~ 1.0 | A GooF significantly greater than 1 suggests an incorrect model, poor data quality, or improper weighting. A value much less than 1 may indicate overfitting of the data. |
| ADPs (Anisotropic Displacement Parameters) | Describes the anisotropic thermal motion of each atom. Visualized as ellipsoids. | Reasonably shaped ellipsoids. | For the rigid, fused ring system of pyrrolo[3,2-b]pyridine, ADPs should generally be uniform and non-spherical. Abnormally large or "cigar-shaped" ellipsoids can indicate static disorder or an incorrect atom assignment (e.g., mistaking a nitrogen for a carbon). |
| Residual Electron Density (Q-peaks) | Peaks and holes in the difference Fourier map, indicating unmodeled electron density. | < ±0.5 e⁻/ų | Significant positive Q-peaks near the pyrrolopyridine ring could suggest unaccounted-for solvent molecules, disorder, or incorrect atom types. Negative peaks may indicate an atom that is incorrectly placed or has too high an occupancy. |
Part 2: A Comparative Guide to External Validation Tools
While internal metrics are vital, they do not guarantee chemical or geometric reasonableness. External, independent validation tools are essential for a comprehensive assessment. These tools compare the determined structure against vast databases of known chemical information.
| Tool / Platform | Primary Function | Key Strengths | Limitations & Considerations |
| checkCIF/PLATON (IUCr) | The gold standard for crystallographic validation.[2][3] It performs hundreds of checks on syntax, geometry, symmetry, and data consistency.[4][5] | Comprehensive & Standardized: Required by most journals and the CCDC for deposition.[6][7] Generates a standardized report with A, B, C, and G-level alerts that are universally understood.[8] | Alert Interpretation: Can produce numerous alerts that require expert interpretation. Not all alerts signify errors; some may point to interesting or unusual structural features.[8][9] |
| MolProbity | Primarily designed for macromolecules, but its all-atom contact analysis is excellent for identifying steric clashes in small molecules and their packing.[10][11][12][13] | Clashscore Analysis: Provides a simple, powerful metric for steric feasibility. Excellent for analyzing intermolecular interactions and crystal packing, which is critical for understanding polymorphism. | Small-Molecule Focus: Geometric targets are primarily based on macromolecular data, which may be less specific than those used by CCDC's Mogul for small molecules.[10][12] |
| CCDC Mogul | A knowledge-based library of molecular geometry derived from the Cambridge Structural Database (CSD).[14][15] It validates bond lengths, angles, and torsions against millions of experimentally determined structures. | Unparalleled Data Source: Uses the CSD, the world's repository for small-molecule organic and metal-organic crystal structures, as its reference.[16][14] Provides detailed statistical distributions for geometric parameters. | Requires CSD License: Unlike the free checkCIF web service, full access to Mogul typically requires a CSD software license. |
Part 3: Practical Protocols for Validation
Protocol 1: The checkCIF Workflow
This protocol outlines the mandatory steps for preparing a structure for publication or deposition.
-
Generate the Final CIF: After the final refinement cycles in your software (e.g., SHELXL, Olex2), generate a complete Crystallographic Information File (CIF).[17] This file should contain all relevant experimental details, atomic coordinates, and refinement parameters.
-
Upload to the IUCr Server: Navigate to the IUCr's checkCIF service (checkcif.iucr.org). Upload your CIF and the corresponding structure factor file (.fcf).
-
Analyze the Report: The server will generate a PDF report with a list of alerts, categorized by severity:
-
Level A (Serious): These usually indicate significant errors that must be resolved (e.g., incorrect space group, atoms with no coordinates, severe geometric outliers).
-
Level B (Potentially Serious): These require careful inspection. A common example for N-heterocycles is a high residual density peak that might be an unmodeled water molecule.
-
Level C (Minor): Often related to formatting or missing non-essential information.
-
Level G (Informational): General statistics and checks that do not necessarily indicate a problem.
-
-
Address and Respond to Alerts:
-
Correct Errors: For Level A/B alerts due to errors, return to your refinement software, correct the model, and re-run the validation.
-
Explain and Justify: If an alert points to a real but unusual feature of your molecule (e.g., a strained bond angle due to steric hindrance), you must explain it. This is done by adding a "Validation Response Form" (VRF) section to your CIF, explaining why the alert is justified.[5] For example, an alert on a short intermolecular contact might be explained as a significant hydrogen bond.
-
Caption: The iterative workflow for using checkCIF to validate a crystal structure.
Conclusion: An Integrated Approach to Trustworthiness
The validation of a pyrrolo[3,2-b]pyridine derivative's crystal structure is not a final, single step but an integral part of the entire structure determination process. By combining the quantitative feedback from refinement software with the chemical and geometric knowledge from external validation tools like checkCIF and the CCDC's Mogul, researchers can build a robust, self-validating system. This integrated approach ensures that the final structural model is not only statistically sound but also chemically and physically meaningful. For drug development professionals, this level of rigor is non-negotiable, as it provides the trustworthy, high-resolution structural foundation upon which all subsequent design and optimization efforts are built.
References
-
Chen, V. B., et al. (2010). MolProbity: all-atom structure validation for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 1), 12–21. [Link]
-
Davis, I. W., et al. (2007). MolProbity: all-atom contacts and structure validation for proteins and nucleic acids. Nucleic Acids Research, 35(Web Server issue), W375–W383. [Link]
-
Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339–341. [Link]
-
OlexSys Ltd. (n.d.). Olex2. Retrieved February 21, 2026, from [Link]
-
Williams, C. J., et al. (2018). MolProbity: More and better reference data for improved all-atom structure validation. Protein Science, 27(1), 293–315. [Link]
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655–685. [Link]
-
Phenix Online. (n.d.). MolProbity - An Active Validation Tool. Retrieved February 21, 2026, from [Link]
-
OlexSys Ltd. (n.d.). Overview - OlexSys. Retrieved February 21, 2026, from [Link]
-
Grokipedia. (n.d.). Olex2. Retrieved February 21, 2026, from [Link]
-
SourceForge. (2020). Olex2 download. Retrieved February 21, 2026, from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved February 21, 2026, from [Link]
-
Keedy Lab. (2017). MolProbity: More and better reference data for improved all-atom structure validation. Retrieved February 21, 2026, from [Link]
-
Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved February 21, 2026, from [Link]
-
International Union of Crystallography (IUCr). (2011). Publication standards for crystal structures. Retrieved February 21, 2026, from [Link]
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-9. [Link]
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. IUCr Journals. [Link]
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. ResearchGate. [Link]
-
Wikipedia. (n.d.). Crystallographic Information File. Retrieved February 21, 2026, from [Link]
-
IUCr Journals. (n.d.). Standards for Crystallographic Publishing. Retrieved February 21, 2026, from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved February 21, 2026, from [Link]
-
IUCrData. (n.d.). checkCIF/PLATON reports. Retrieved February 21, 2026, from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved February 21, 2026, from [Link]
-
Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement. Retrieved February 21, 2026, from [Link]
-
Chemistry World. (n.d.). CCDC. Retrieved February 21, 2026, from [Link]
-
American Chemical Society (ACS). (n.d.). Requirements for Depositing X-Ray Crystallographic Data. Retrieved February 21, 2026, from [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. [Link]
-
CDN. (n.d.). Alphabetical list of SHELXL instructions. Retrieved February 21, 2026, from [Link]
-
SHELXL-97 Quick Reference Manual. (n.d.). Retrieved February 21, 2026, from [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved February 21, 2026, from [Link]
-
CCP4 wiki. (2024). SHELXL. Retrieved February 21, 2026, from [Link]
-
Phenix Online. (n.d.). Crystallographic Validation tools in Phenix. Retrieved February 21, 2026, from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search, Visualize, and Analyse Known Small Molecules. Retrieved February 21, 2026, from [Link]
-
Hendlich, M., et al. (2014). MotiveValidator: interactive web-based validation of ligand and residue structure in biomolecular complexes. Nucleic Acids Research, 42(Web Server issue), W299–W305. [Link]
-
ACS Publications. (2022). Theoretical and Structural Understanding of the Different Factors Influencing the Formation of Multicomponent Crystals of 2,4-Dichlorophenoxyacetic Acid with N-heterocyclic Compounds. Retrieved February 21, 2026, from [Link]
-
Read, R. J., et al. (2011). A New Generation of Crystallographic Validation Tools for the Protein Data Bank. Structure, 19(10), 1395–1412. [Link]
-
MDPI. (n.d.). Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2025). Synthesis, crystal structure, molecular docking and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine derivatives. Retrieved February 21, 2026, from [Link]
-
Yang, B., et al. (2021). Crystal structure of catena-poly[(5H-pyrrolo[3,2-b:4,5-b′]dipyridine-κ2N,N′)-(μ4-hexaoxidodivanadato)dizinc(II)],C10H9N3O6V2Zn. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
PMC. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved February 21, 2026, from [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved February 21, 2026, from [Link]
-
PMC. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Retrieved February 21, 2026, from [Link]
-
MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved February 21, 2026, from [Link]
-
Journal of Chemical Reviews. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Retrieved February 21, 2026, from [Link]
-
Wikipedia. (n.d.). Heterocyclic compound. Retrieved February 21, 2026, from [Link]
Sources
- 1. Overview | OlexSys [olexsys.org]
- 2. scispace.com [scispace.com]
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- 5. iucrdata.iucr.org [iucrdata.iucr.org]
- 6. iucr.org [iucr.org]
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- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. MolProbity: all-atom structure validation for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MolProbity - An Active Validation Tool [phenix-online.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
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- 16. CCDC | Chemistry World [chemistryworld.com]
- 17. Crystallographic Information File - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of Brominated Pyrrolopyridine Isomers
Executive Summary
In the development of type I and type II kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, serving as a bioisostere for purine and indole. Bromination of this scaffold is a critical intermediate step for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
However, the regioselectivity of bromination is highly condition-dependent, often yielding mixtures of 3-bromo , 5-bromo , and occasionally 4-bromo or N-bromo isomers. Because these isomers share identical molecular weights (
This guide provides a definitive spectroscopic workflow to unambiguously distinguish these isomers, relying primarily on diagnostic spin-spin coupling constants (
Part 1: The Isomer Landscape & Synthetic Context
Before characterizing, one must understand the origin of the isomers to predict likely contaminants.
| Isomer | Synthetic Origin (Typical) | Electronic Character |
| 3-Bromo-7-azaindole | Electrophilic Aromatic Substitution (SEAr). Reaction with NBS or Br2 in DMF/DCM. The C3 position is the most electron-rich. | Kinetic/Thermodynamic Product. Most common outcome. |
| 5-Bromo-7-azaindole | Directed Synthesis. Often synthesized from 2-amino-3-iodopyridine or via lithiation-halogenation sequences. Can appear as a minor byproduct in SEAr under acidic conditions. | Metabolic Stability. Preferred position for improving half-life in drug candidates. |
| 4-Bromo-7-azaindole | N-Oxide Route. Oxidation of 7-azaindole to the N-oxide activates C4 for nucleophilic attack or directed bromination, followed by reduction. | Vector Vector. Used to project substituents into the solvent front of the kinase pocket. |
| N1-Bromo-7-azaindole | Kinetic Control. Reaction with NBS at low temp without base. Often unstable; rearranges to C3-bromo. | Transient. Rarely the final isolated product. |
Part 2: Comparative Spectroscopic Analysis
The following table contrasts the critical 1H NMR signatures (in DMSO-
Table 1: Diagnostic 1H NMR Signatures (400 MHz)
| Feature | Parent (Unsubstituted) | 3-Bromo Isomer | 5-Bromo Isomer | 4-Bromo Isomer |
| Pyrrole H2 | Doublet ( | Singlet ( | Doublet ( | Doublet ( |
| Pyrrole H3 | Doublet ( | Absent | Doublet ( | Doublet ( |
| Pyridine H4 | Doublet of Doublets ( | Doublet ( | Absent | |
| Pyridine H5 | Absent | Doublet ( | ||
| Pyridine H6 | Doublet ( | Doublet ( | ||
| Key Distinction | H2/H3 coupling present. | Loss of H2/H3 coupling. H2 is a sharp singlet. | Meta-coupling. H4 and H6 show small | Loss of H4. H5/H6 show ortho coupling ( |
Deep Dive: The "Smoking Gun" Signals
1. The Pyrrole Region (H2/H3)
In the 3-bromo isomer , the bromine atom replaces the proton at C3. Consequently, the vicinal coupling between H2 and H3 is eliminated.
-
Observation: The signal for H2 (typically
7.5–7.8 ppm) collapses from a doublet to a singlet . -
Caution: In some solvents, the H2 signal can be broadened by quadrupole relaxation from the adjacent N1 or exchangeable NH. Always verify with D2O shake if the multiplicity is unclear.
2. The Pyridine Region (H4/H5/H6)
In the 5-bromo isomer , the bromine is on the pyridine ring.
-
Observation: The H5 proton (normally a
at 7.0–7.2 ppm) disappears. -
Coupling: The remaining H4 and H6 protons are meta to each other. They will appear as doublets with a characteristic meta-coupling constant (
) of ~2.0–2.5 Hz . This is distinct from the larger ortho coupling ( Hz for H5-H6 or Hz for H4-H5).
Part 3: Advanced Characterization (2D NMR)
When 1D NMR is ambiguous (e.g., overlapping peaks or line broadening), 2D NMR provides self-validating structural proof.
NOESY/ROESY: Spatial Confirmation
Nuclear Overhauser Effect Spectroscopy (NOESY) correlates protons that are close in space (< 5 Å), regardless of bond connectivity.
-
3-Bromo Case:
-
Missing Correlation: You will not see an H3 signal.
-
Key Signal: H4 will show a weak NOE to H5, but no NOE to the pyrrole region (since H3 is gone and H2 is too far).
-
-
5-Bromo Case:
-
Key Correlation: H4 (pyridine) will show a strong NOE correlation to H3 (pyrrole) . This confirms the C3 position is protonated.
-
Confirmation: H6 will show NOE to H1 (NH) if the exchange rate is slow enough, but the H4-H3 interaction is the most reliable anchor.
-
HMBC: Long-Range Connectivity
Heteronuclear Multiple Bond Correlation (HMBC) connects protons to carbons 2-3 bonds away.
-
3-Bromo: H2 shows correlation to C3 (quaternary, shifted upfield due to Br shielding effect,
90-95 ppm) and C3a (bridgehead). -
5-Bromo: H4 and H6 both correlate to C5 (quaternary, attached to Br).
Part 4: Experimental Workflow & Visualization
The following diagram outlines the decision logic for assigning the structure of a crude bromination product.
Caption: Logical decision tree for the spectroscopic assignment of brominated 7-azaindole isomers.
Part 5: Detailed Experimental Protocol
Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl . Azaindoles have poor solubility in chloroform, and DMSO minimizes aggregation effects that can broaden peaks. -
Concentration: 5–10 mg in 0.6 mL solvent is ideal for obtaining clear coupling constants in <10 minutes.
Acquisition Parameters (Bruker/Varian 400 MHz+)
-
Pulse Sequence: Standard zg30 (30° pulse).
-
Spectral Width: 14 ppm (to capture downfield NH signal ~11-12 ppm).
-
Scans (NS): 16–32 scans are sufficient.
-
Apodization: Apply no more than 0.3 Hz line broadening (LB) to ensure small meta-couplings (~2 Hz) are not smoothed out.
Step-by-Step Data Interpretation
-
Locate the NH: Find the broad singlet around 11.5–12.0 ppm. Integration = 1H.
-
Identify H2: Look for the signal at ~7.5 ppm.
-
If it is a sharp singlet , you have 3-bromo .
-
If it is a doublet (
Hz), proceed to step 3.
-
-
Analyze the Pyridine Ring (7.0–8.5 ppm):
-
Look for the most downfield aromatic proton (H6, adjacent to N7).
-
Look for the coupling partner. If the partner is split by ~8.0 Hz, H5 is present (likely parent or 3-bromo ).
-
If the partner is split by only ~2.0 Hz, H5 is missing, and you are observing H4-H6 coupling. This confirms 5-bromo .[1][2][3][4]
-
References
-
Regioselective Bromination of 7-Azaindole
-
NMR Assignment of Azaindoles
-
Synthesis of 5-Bromo-7-azaindole
-
Kinase Inhibitor Scaffolds
Sources
- 1. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 2. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid(1222175-20-3) 1H NMR [m.chemicalbook.com]
- 3. 5-Bromo-7-azaindole(183208-35-7) 1H NMR [m.chemicalbook.com]
- 4. (PDF) 3-Amino-5-bromo-2-iodopyridine [academia.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
